2,6-Dimethylpiperidine hydrochloride
Overview
Description
Phenoxybenzamine hydrochloride is a long-acting, non-selective alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a rare tumor of the adrenal gland tissue, and to manage episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .
Scientific Research Applications
Phenoxybenzamine hydrochloride has a wide range of scientific research applications:
Safety and Hazards
2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2,6-dimethylpiperidine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
A study on the denitrification mechanisms of piperidine and its derivatives, including 2,6-dimethylpiperidine, suggests that these molecules locate at the mo top site via the n atom and the molecular planes parallel with the mop surface . The energy barrier of the C–N bond cleavage of piperidinium (protonated piperidine) was much lower than that of the direct C–N bond cleavage of piperidine, indicating a promoting effect of the protonation on the C–N bond cleavage .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .
Action Environment
It is known that the compound is stable, flammable, and incompatible with strong oxidizing agents, acid chlorides, acids, and chloroformates .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 2,6-Dimethylpiperidine hydrochloride, are present in more than twenty classes of pharmaceuticals
Cellular Effects
Piperidine derivatives are known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
One study suggests that piperidine derivatives, including 2,6-Dimethylpiperidine, can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Preparation Methods
The preparation of phenoxybenzamine hydrochloride involves several steps:
Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.
Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.
Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.
Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.
Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce phenoxybenzamine hydrochloride.
Chemical Reactions Analysis
Phenoxybenzamine hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenoxybenzamine hydrochloride can produce phenoxybenzamine oxide, while reduction can produce phenoxybenzamine .
Comparison with Similar Compounds
Phenoxybenzamine hydrochloride is unique compared to other alpha-adrenergic antagonists due to its long duration of action and its ability to form a permanent covalent bond with adrenergic receptors . Similar compounds include:
Propranolol: A non-selective beta-adrenergic antagonist used to treat hypertension and anxiety.
Dibenzyline: Another name for phenoxybenzamine hydrochloride.
Phenoxybenzamine hydrochloride stands out due to its irreversible binding to alpha receptors, which provides a prolonged effect compared to other similar compounds .
Properties
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-UKMDXRBESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045386 | |
Record name | cis-Nanophine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5072-45-7 | |
Record name | cis-Nanophine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.